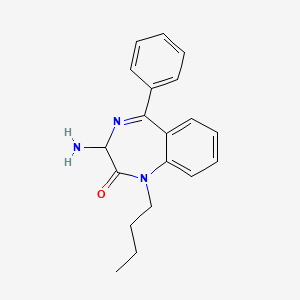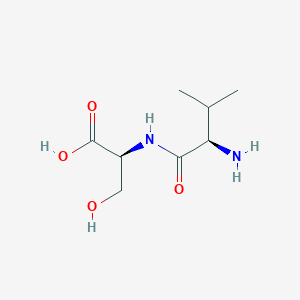
D-Valyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Valyl-L-serine: is a dipeptide composed of D-valine and L-serine It is a small molecule with significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Valyl-L-serine can be synthesized through peptide coupling reactions. The process typically involves the activation of the carboxyl group of D-valine using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of L-serine in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific proteases catalyze the formation of the peptide bond between D-valine and L-serine under mild conditions.
Industrial Production Methods:
Microbial Fermentation: Industrial production of D-valine, a precursor for this compound, can be achieved through microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce D-valine, which is then isolated and purified.
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the large-scale production of peptides. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification.
化学反応の分析
Types of Reactions:
Oxidation: D-Valyl-L-serine can undergo oxidation reactions, particularly at the serine hydroxyl group, forming oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond, potentially leading to the formation of alcohol derivatives.
Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Alcohol derivatives of the peptide.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Peptide Synthesis: D-Valyl-L-serine is used as a building block in the synthesis of more complex peptides and proteins.
Chiral Catalysts: It can serve as a chiral catalyst in asymmetric synthesis reactions.
Biology:
Enzyme Studies: this compound is used to study enzyme-substrate interactions and enzyme kinetics.
Protein Engineering: It is employed in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Neuroprotective Agents: Research suggests that derivatives of this compound may have neuroprotective properties.
Industry:
Biotechnology: It is used in the production of biopharmaceuticals and other biologically active compounds.
Agriculture: this compound derivatives are explored for their potential use as agrochemicals.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: D-Valyl-L-serine can act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with certain receptors, modulating their activity and influencing cellular processes.
Mechanism:
Peptide Bond Formation: The formation of the peptide bond between D-valine and L-serine involves nucleophilic attack by the amino group of L-serine on the activated carboxyl group of D-valine.
Enzyme Catalysis: Enzymes that catalyze the formation or hydrolysis of this compound typically involve specific active site residues that facilitate the reaction.
類似化合物との比較
D-Valyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
L-Valyl-L-serine: The L-isomer of valine in combination with L-serine, differing in stereochemistry.
D-Alanyl-L-serine: A dipeptide with D-alanine instead of D-valine.
Uniqueness:
Chirality: The presence of D-valine and L-serine gives D-Valyl-L-serine unique stereochemical properties that influence its biological activity.
Reactivity: The specific combination of D-valine and L-serine affects the compound’s reactivity and interactions with enzymes and receptors.
特性
CAS番号 |
656221-76-0 |
|---|---|
分子式 |
C8H16N2O4 |
分子量 |
204.22 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6+/m0/s1 |
InChIキー |
STTYIMSDIYISRG-NTSWFWBYSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)

![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
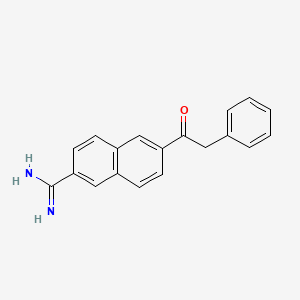
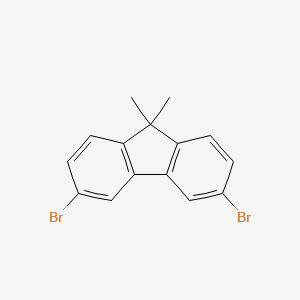
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
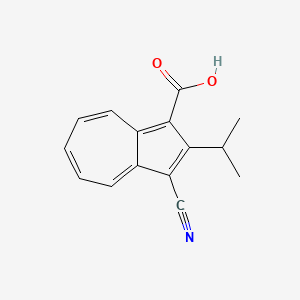
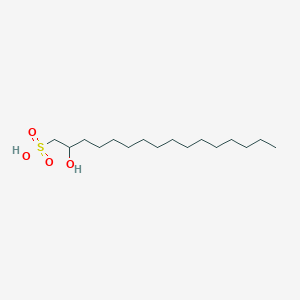

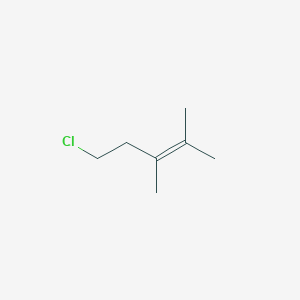
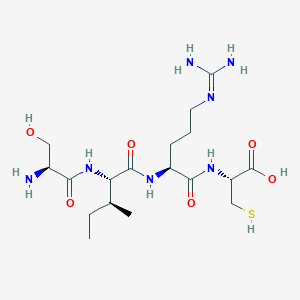

![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
